molecular formula C8H11NO B1648696 1-Prop-2-ynylpiperidin-4-one CAS No. 857190-11-5

1-Prop-2-ynylpiperidin-4-one

Cat. No. B1648696
CAS RN: 857190-11-5
M. Wt: 137.18 g/mol
InChI Key: QFDTVCZEYDRQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Prop-2-ynylpiperidin-4-one is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is used for proteomics research .


Synthesis Analysis

While specific synthesis methods for 1-Prop-2-ynylpiperidin-4-one were not found, piperidine derivatives have been studied extensively. Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another approach involves the inverse hydroboration of pyridine with a diboron compound and a proton source .


Molecular Structure Analysis

The molecular structure of 1-Prop-2-ynylpiperidin-4-one can be analyzed using techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . Advanced techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used for determining three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

Physical properties include characteristics like color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . Specific physical and chemical properties for 1-Prop-2-ynylpiperidin-4-one were not found.

Scientific Research Applications

Safety And Hazards

Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

Artificial intelligence is being increasingly used in the prediction of protein–ligand interactions, which could be relevant for compounds like 1-Prop-2-ynylpiperidin-4-one . This could lead to new therapeutic applications and drug discovery processes.

properties

IUPAC Name

1-prop-2-ynylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDTVCZEYDRQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Propyn-1-yl)-4-piperidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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